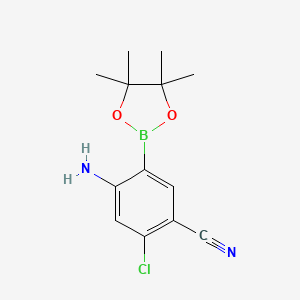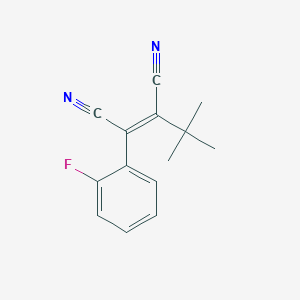
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile is an organic compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and a maleonitrile moiety
Métodos De Preparación
The synthesis of 2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile typically involves a multi-step process. One common method includes the reaction of tert-butyl bromide with 2-fluorobenzonitrile in the presence of a base to form the intermediate tert-butyl(2-fluorophenyl)methane. This intermediate is then subjected to a nitrile addition reaction with maleonitrile under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The maleonitrile moiety allows for addition reactions with various nucleophiles, leading to the formation of diverse products.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile has several scientific research applications:
- **Bi
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Propiedades
Fórmula molecular |
C14H13FN2 |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
(Z)-2-tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile |
InChI |
InChI=1S/C14H13FN2/c1-14(2,3)12(9-17)11(8-16)10-6-4-5-7-13(10)15/h4-7H,1-3H3/b12-11- |
Clave InChI |
FSDIPBHENFUQPP-QXMHVHEDSA-N |
SMILES isomérico |
CC(C)(C)/C(=C(/C#N)\C1=CC=CC=C1F)/C#N |
SMILES canónico |
CC(C)(C)C(=C(C#N)C1=CC=CC=C1F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
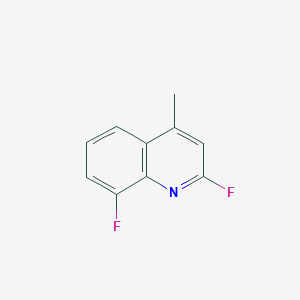



![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
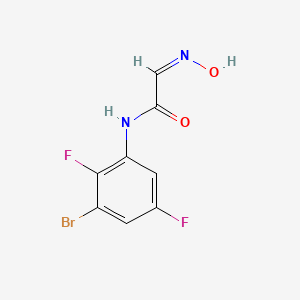
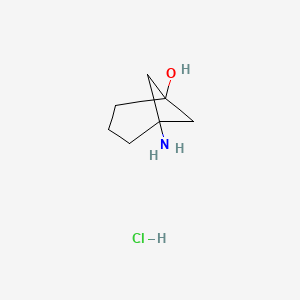
![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)
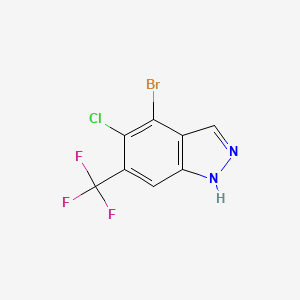
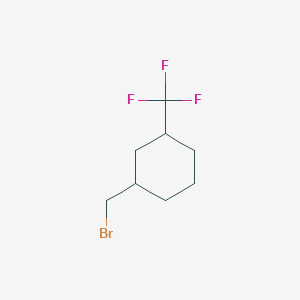
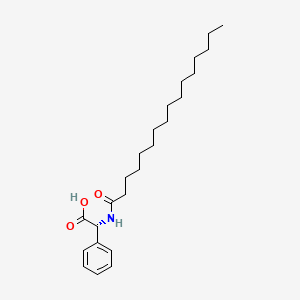
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
